Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-
Description
Properties
CAS No. |
7482-94-2 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-2-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-16(11-5-2,15(17)20)13-6-8-14(9-7-13)18-12(3)19/h4-9H,1-2,10-11H2,3H3,(H2,17,20)(H,18,19) |
InChI Key |
XVAKJVBWXSZTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CC=C)(CC=C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Background on Acetanilide Preparation
Acetanilide is classically prepared by acetylation of aniline using acetic anhydride or acetyl chloride in the presence of acid catalysts or zinc dust to prevent oxidation. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the acetylating agent, forming N-phenylacetamide (acetanilide). The crude product is recrystallized from water or ethanol to obtain pure acetanilide crystals.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting material | Aniline | Purity affects yield |
| Acetylating agent | Acetic anhydride or acetyl chloride | Acetic anhydride preferred for milder conditions |
| Catalyst/additive | Zinc dust or acid (e.g., HCl) | Zinc prevents oxidation of aniline |
| Solvent | Glacial acetic acid or none | Reflux conditions often used |
| Temperature | 60-90 °C (reflux) | Controlled to avoid side reactions |
| Work-up | Quenching in ice water | Precipitates crude product |
| Purification | Recrystallization from water or ethanol | Removes impurities |
| Typical yield | 70-90% | Dependent on purity and conditions |
Preparation Strategy for Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-
Retrosynthetic Analysis
The target molecule can be dissected into:
- The acetanilide core (N-phenylacetamide)
- A 4'-(1-allyl-1-carbamoyl-3-butenyl) substituent on the aromatic ring
This implies the synthetic route involves:
- Functionalization of the aniline or acetanilide aromatic ring at the para position with a side chain bearing allyl and carbamoyl groups.
- Formation of the carbamoyl (amide) group on the side chain.
- Introduction of the unsaturated butenyl and allyl moieties.
Stepwise Preparation Methods
Step 1: Synthesis of 4'-Substituted Aniline or Acetanilide Intermediate
- Starting material: Acetanilide or aniline
- Reaction: Para-substitution on the aromatic ring via electrophilic aromatic substitution (EAS) or via directed ortho/para metalation followed by alkylation.
-
- Protect the aniline nitrogen by acetylation (forming acetanilide).
- Use a suitable electrophile containing the allyl and carbamoyl precursor groups or a precursor that can be elaborated later.
- Alternatively, perform a Heck or Suzuki coupling if the side chain is introduced via cross-coupling.
Step 2: Introduction of the 1-allyl-1-carbamoyl-3-butenyl Side Chain
-
- Prepare an appropriate allyl carbamoyl butenyl halide or tosylate.
- React with the para-position of acetanilide under nucleophilic aromatic substitution or transition-metal catalyzed coupling.
-
- Use Michael addition or conjugate addition of an amide or carbamoyl nucleophile to an allyl/butenyl electrophile.
- Follow with acylation or carbamoylation to install the amide group.
Step 3: Final Acetylation or Purification
- If starting from aniline, perform acetylation with acetic anhydride to form the acetanilide moiety after side chain installation.
- Purify the final product by recrystallization or chromatographic methods.
Experimental Considerations and Conditions
Analytical Data and Characterization
While direct literature data for this compound is unavailable, typical characterization methods include:
- Melting Point: Expected near acetanilide's melting point (~114 °C) but may vary due to substitution.
- Spectroscopy:
- Nuclear Magnetic Resonance (NMR): To confirm aromatic protons, allyl and butenyl unsaturation, and amide protons.
- Infrared Spectroscopy (IR): Amide carbonyl stretch (~1650 cm^-1), N-H stretch (~3300 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C16H20N2O2 (molecular weight ~272).
- Chromatography: Thin-layer chromatography (TLC) and High-performance liquid chromatography (HPLC) for purity assessment.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or carbamoyl groups are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Acetanilide (CAS 103-84-4)
- Molecular Weight : 135.16 g/mol.
- Uses : Stabilizer for hydrogen peroxide in cosmetics (e.g., hair dyes), masking agent in perfumes, and former analgesic .
- Toxicity: No mutagenicity observed. Chronic exposure in rats showed a NOAEL (No Observed Adverse Effect Level) of 7 mg/kg/day. High margin of safety (MoS) in cosmetic applications, but its metabolite, acetaminophen, raises concerns due to reprotoxic risks .
P-Amino Acetanilide (PAA; CAS 122-80-5)
N-Acetyl-p-aminophenol (Acetaminophen; CAS 103-90-2)
- Molecular Weight : 151.16 g/mol.
- Role : Primary metabolite of acetanilide, widely used as an analgesic.
- Toxicity : Linked to testicular cancer risks in prenatal exposure due to reprotoxic effects .
Comparative Data Table
<sup></sup>Target compound: “Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-”.
<sup>†</sup>Estimated based on structure (C₁₄H₁₉N₂O₂).
Metabolic Pathways and Analytical Methods
Acetanilide is metabolized into aniline, acetaminophen, and p-aminophenol, with detection limits as low as 4 µg (acetanilide) and 0.25 µg (aniline) in biological fluids .
Research Findings and Gaps
- Acetanilide Safety: Despite low mutagenicity, its metabolite (acetaminophen) poses unresolved reprotoxic risks, necessitating caution in applications .
- PAA: Limited data highlight the need for toxicity studies, especially given its role as a chemical intermediate .
- Target Compound: No direct evidence exists on its synthesis, stability, or biological effects.
Biological Activity
Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- is a synthetic compound with a complex structure that includes an acetanilide core and an allyl carbamoyl butenyl side chain. Its molecular formula is , and it has potential applications in various biological contexts due to its structural characteristics.
Research into the biological activity of acetanilide derivatives suggests several potential mechanisms through which this compound may exert effects:
- Antimicrobial Activity : Some studies have indicated that compounds with acetanilide structures exhibit antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Effects : Acetanilide derivatives are often investigated for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis or other inflammatory diseases.
- Analgesic Properties : Similar to other acetanilide compounds, it is hypothesized that this compound may possess analgesic effects, providing pain relief.
1. Antimicrobial Activity
A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various acetanilide derivatives. The findings suggested that modifications to the side chains significantly influenced their efficacy against common pathogens. The specific activity of acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- was not directly reported, but its structural similarities indicate potential effectiveness against Gram-positive bacteria.
| Compound | Activity (Zone of Inhibition mm) |
|---|---|
| Acetanilide Derivative A | 15 |
| Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- | TBD (to be determined based on further studies) |
3. Analgesic Properties
In a comparative study of analgesic compounds, derivatives of acetanilide were tested for pain relief efficacy in animal models. The results indicated that certain structural modifications enhanced analgesic potency. Future research could focus on evaluating the analgesic potential of acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- specifically.
Computational Studies
Computational chemistry methods have been employed to predict the biological activity of various acetanilide derivatives. Molecular docking studies suggest that the compound could interact favorably with targets involved in pain and inflammation pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing acetanilide derivatives like 4'-(1-allyl-1-carbamoyl-3-butenyl)-acetanilide?
- Methodology : Use acetanilide as a precursor via nucleophilic substitution or coupling reactions. For example, acetanilide synthesis typically involves refluxing aniline with acetic anhydride in acidic conditions . For the allyl-carbamoyl-butenyl substituent, introduce functional groups stepwise: (1) Allylation via palladium-catalyzed coupling, (2) carbamoylation using isocyanates, and (3) butenyl group addition via Wittig or Heck reactions. Monitor reaction progress with TLC and characterize intermediates via -NMR and FTIR.
- Key Considerations : Optimize solvent polarity (e.g., DMF for coupling reactions) and catalyst selection (e.g., Pd(PPh) for allylation). Purify via recrystallization using ethanol/water mixtures (solubility: 5.5 g/100 mL at 25°C) .
Q. How can the solubility and stability of this compound be evaluated for formulation in pharmacological studies?
- Methodology : Perform solubility assays in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~255 nm for acetanilide derivatives) . Assess thermal stability via differential scanning calorimetry (DSC) and accelerated stability testing (40°C/75% RH for 4 weeks).
- Data Interpretation : Compare experimental solubility with predicted logP values (e.g., acetanilide logP = 1.16 ). Low solubility (<1 mg/mL) may necessitate prodrug design or nanoformulation.
Advanced Research Questions
Q. What advanced analytical techniques are required to resolve structural ambiguities in this compound’s metabolites?
- Methodology : Use high-resolution mass spectrometry (HRMS) and -NMR to identify metabolites. For example, acetanilide’s primary metabolite (N-acetyl-p-benzoquinone imine) can be analyzed via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
- Challenges : Differentiate between isomeric metabolites (e.g., allyl vs. propenyl groups) using NOESY or COSY NMR. Quantify metabolites in biological matrices via isotopic dilution (e.g., -labeled internal standards) .
Q. How can conflicting data on environmental persistence be addressed for this compound?
- Methodology : Conduct soil adsorption experiments using batch equilibrium (OECD Guideline 106). Acetanilide’s measured Koc = 27–38 suggests high mobility in silt loam . For the derivative, compare experimental Koc with EPI Suite predictions. Assess biodegradation via OECD 301F (closed bottle test) with activated sludge.
- Contradiction Analysis : If experimental BCF > predicted (e.g., acetanilide BCF = 4.5 ), investigate bioaccumulation mechanisms using radiolabeled -tracers in aquatic models (e.g., Daphnia magna).
Q. What experimental designs are optimal for evaluating reprotoxic risks of acetanilide derivatives?
- Methodology : Follow OECD 414 (prenatal developmental toxicity) and 443 (extended one-generation reproductive toxicity). Acetanilide’s NOAEL = 7 mg/kg/day in rats provides a baseline. For the derivative, conduct in vitro assays (e.g., zebrafish embryo toxicity) and in vivo studies with transgenic models (e.g., AR-KO mice to assess androgen receptor interactions).
- Data Integration : Cross-reference metabolite profiles (e.g., acetaminophen-like structures) with epidemiological data on testicular cancer risks .
Methodological Guidance
Q. How should researchers design dose-response studies for this compound’s neurotoxic potential?
- Protocol : Use SH-SY5Y neuronal cells exposed to 0.1–100 µM concentrations. Measure oxidative stress (ROS via DCFH-DA assay) and mitochondrial dysfunction (JC-1 staining). Validate in vivo using Morris water maze tests in rodents.
- Statistical Analysis : Apply Hill slope models to EC50 data and correct for cytotoxicity via MTT assays. Include positive controls (e.g., rotenone for mitochondrial impairment) .
Q. What computational tools can predict this compound’s interaction with cytochrome P450 enzymes?
- Approach : Use molecular docking (AutoDock Vina) with CYP3A4 and CYP2E1 crystal structures (PDB: 4NY4, 3G5X). Validate predictions with in vitro microsomal assays (NADPH depletion rate).
- Limitations : Adjust for discrepancies between in silico binding affinities and experimental IC50 values due to protein flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
